Thrombin Inhibition Potency: A >4,500-Fold Weaker Ki Compared to Parent Benzamidine Enables Selective Profiling
4-(Hydroxymethyl)benzamidine demonstrates a profoundly weaker competitive inhibition constant (Ki) for human thrombin compared to the parent compound benzamidine. This stark potency difference, rather than being a disadvantage, provides a unique tool for researchers needing to exclude thrombin activity in complex biological matrices without completely shutting down the target, or for selectivity profiling against other serine proteases. The Ki for the target compound was determined via esterase activity assay monitoring p-nitrophenol production [1]. The Ki for benzamidine against human thrombin is a widely cited literature value obtained under standard conditions [2].
| Evidence Dimension | Inhibitory Potency (Ki) against Human Thrombin |
|---|---|
| Target Compound Data | Ki = 999,000 nM (9.99E+5 nM), approximately 1 mM [1] |
| Comparator Or Baseline | Benzamidine: Ki = 220,000 nM (220 µM) [2] |
| Quantified Difference | ~4.5-fold weaker (higher Ki) than benzamidine |
| Conditions | Competitive inhibition of esterase activity assessed as decrease in p-nitrophenol production using Nalpha-Z-L-Tyr-ONp as substrate [1]; standard assay for benzamidine [2]. |
Why This Matters
This >4-fold differential potency allows for selective chemical biology applications where potent pan-inhibition by benzamidine would mask subtle biological effects.
- [1] BindingDB. BDBM50153443: Ki for Human Thrombin. View Source
- [2] Benzamidine hydrochloride product information. GlpBio. View Source
